8-Chlorotheophylline
8-Chlorotheophylline
8-chlorotheophylline is 1,3-Dimethylxanthine in which the hydrogen at position 8 is substituted by chlorine. It has a role as a central nervous system stimulant. It is a member of purines and an organochlorine compound. It is a conjugate acid of an 8-chlorotheophylline(1-).
8-Chlorotheophylline is a stimulant drug of the xanthine chemical class, with physiological effects similar to caffeine. Its main use is in combination with [Diphenhydramine] as the antiemetic drug [Dimenhydrinate]. The stimulant properties of 8-chlorotheophylline are thought to ward off the drowsiness caused by diphenhydramine's anti-histamine activity in the central nervous system. 8-chlorotheophylline produces a number of effects including nervousness, restlessness, insomnia, headache, and nausea, which are primarily attributed to its ability to block the adenosine receptor. Because adenosine causes a decrease in neuronal firing, blockade of the adenosine receptor causes the reverse effect resulting in excitation.
8-Chlorotheophylline is a stimulant drug of the xanthine chemical class, with physiological effects similar to caffeine. Its main use is in combination with [Diphenhydramine] as the antiemetic drug [Dimenhydrinate]. The stimulant properties of 8-chlorotheophylline are thought to ward off the drowsiness caused by diphenhydramine's anti-histamine activity in the central nervous system. 8-chlorotheophylline produces a number of effects including nervousness, restlessness, insomnia, headache, and nausea, which are primarily attributed to its ability to block the adenosine receptor. Because adenosine causes a decrease in neuronal firing, blockade of the adenosine receptor causes the reverse effect resulting in excitation.
Brand Name:
Vulcanchem
CAS No.:
85-18-7
VCID:
VC0119741
InChI:
InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)
SMILES:
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl
Molecular Formula:
C7H7ClN4O2
Molecular Weight:
214.61 g/mol
8-Chlorotheophylline
CAS No.: 85-18-7
Reference Standards
VCID: VC0119741
Molecular Formula: C7H7ClN4O2
Molecular Weight: 214.61 g/mol
CAS No. | 85-18-7 |
---|---|
Product Name | 8-Chlorotheophylline |
Molecular Formula | C7H7ClN4O2 |
Molecular Weight | 214.61 g/mol |
IUPAC Name | 8-chloro-1,3-dimethyl-7H-purine-2,6-dione |
Standard InChI | InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10) |
Standard InChIKey | RYIGNEOBDRVTHA-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl |
Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl |
Description | 8-chlorotheophylline is 1,3-Dimethylxanthine in which the hydrogen at position 8 is substituted by chlorine. It has a role as a central nervous system stimulant. It is a member of purines and an organochlorine compound. It is a conjugate acid of an 8-chlorotheophylline(1-). 8-Chlorotheophylline is a stimulant drug of the xanthine chemical class, with physiological effects similar to caffeine. Its main use is in combination with [Diphenhydramine] as the antiemetic drug [Dimenhydrinate]. The stimulant properties of 8-chlorotheophylline are thought to ward off the drowsiness caused by diphenhydramine's anti-histamine activity in the central nervous system. 8-chlorotheophylline produces a number of effects including nervousness, restlessness, insomnia, headache, and nausea, which are primarily attributed to its ability to block the adenosine receptor. Because adenosine causes a decrease in neuronal firing, blockade of the adenosine receptor causes the reverse effect resulting in excitation. |
Solubility | 0.03 M |
Synonyms | 8-chloro-3,9-dihydro-1,3-dimethyl-1H-Purine-2,6-dione; 1,3-Dimethyl-8-chloroxanthine; 8-Chloro-1,3-dimethylxanthine; NSC 6113 |
PubChem Compound | 10661 |
Last Modified | Nov 11 2021 |
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